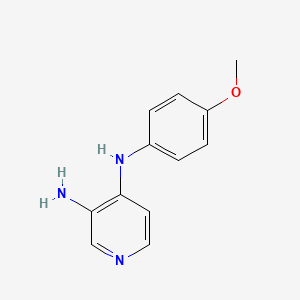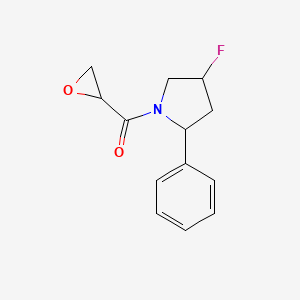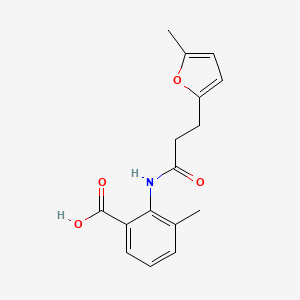![molecular formula C24H19N3O B2378802 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932333-70-5](/img/structure/B2378802.png)
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives involves several steps. A mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 h to give compound 2 . Thermal cyclization of compound 2 at 260 °C for 1 h gave compound 3 . Treatment of compound 3 with chloroacetic acid gave compound 4 . Thiocarbohydrazide was mixed with compound 4 at higher temperature .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives include color, density, hardness, and melting and boiling points . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学的研究の応用
Supramolecular Aggregation
- Research by Portilla et al. (2005) explored the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including a compound similar to 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This study revealed how molecules are linked in complex frameworks by various hydrogen bonds, showcasing the compound's potential in the study of molecular interactions and crystal engineering (Portilla et al., 2005).
Synthesis Methods
- A 2011 study by Rajesh et al. demonstrated the L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, including derivatives of 1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. This "on water" protocol highlights an environmentally friendly approach to synthesizing such compounds, emphasizing atom economy and the absence of complex purification steps (Rajesh et al., 2011).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of various pyrazolo[3,4-b]quinoline derivatives, including compounds structurally similar to the one , were explored in a 2016 study by Kumara et al. This research provides insights into the biological activities of these compounds, linking their structural features to potential antimicrobial and antiviral properties (Kumara et al., 2016).
Optical and Electronic Properties
- Research into the optical absorption and quantum-chemical simulations of pyrazolo[3,4-b]quinoline derivatives was conducted by Koścień et al. (2003). This study provides valuable insights into the electronic properties of these compounds, which can be crucial for their potential application in materials science, especially in the fields of luminescence and electroluminescence (Koścień et al., 2003).
Antimicrobial Evaluation
- A 2016 study by El-Gamal et al. synthesized and evaluated the antimicrobial properties of various quinoline derivatives, including pyrazolo[3,4-b]quinoline. This research contributes to understanding the potential use of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 4′-Methoxyacetophenone, indicates that it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
将来の方向性
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, future research could focus on the synthesis of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
特性
IUPAC Name |
1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDMASZKZJGBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
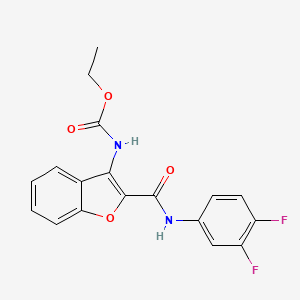
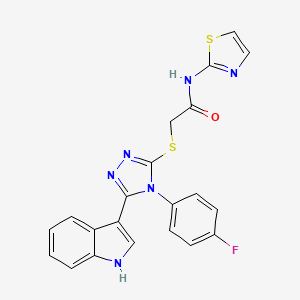
![6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B2378722.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
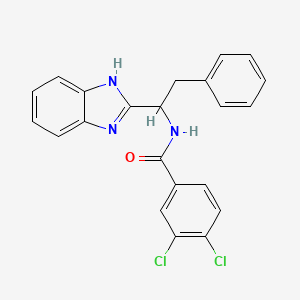
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
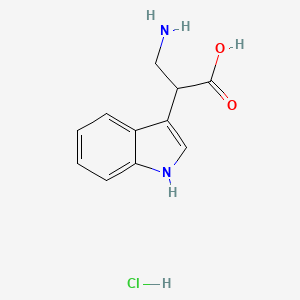
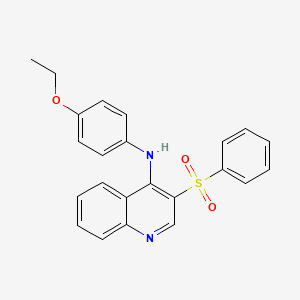
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
